molecular formula C32H38F2IN3O3 B14247454 N'-{(1s,2r)-1-(3,5-Difluorobenzyl)-2-Hydroxy-3-[(3-Iodobenzyl)amino]propyl}-5-Methyl-N,N-Dipropylisophthalamide

N'-{(1s,2r)-1-(3,5-Difluorobenzyl)-2-Hydroxy-3-[(3-Iodobenzyl)amino]propyl}-5-Methyl-N,N-Dipropylisophthalamide

Cat. No.: B14247454
M. Wt: 677.6 g/mol
InChI Key: FSQSHDXWJKXBPP-XZWHSSHBSA-N
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Description

N1-((2S,3R)-1-(3,5-difluorophenyl)-3-hydroxy-4-((3-iodobenzyl)amino)butan-2-yl)-5-methyl-N3,N3-dipropylisophthalamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, amine, and halogenated aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((2S,3R)-1-(3,5-difluorophenyl)-3-hydroxy-4-((3-iodobenzyl)amino)butan-2-yl)-5-methyl-N3,N3-dipropylisophthalamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various substituents. Key steps include:

    Formation of the core structure: This involves the reaction of 3,5-difluorobenzaldehyde with a suitable amine to form an imine intermediate.

    Reduction and functionalization: The imine intermediate is reduced to form the corresponding amine, which is then functionalized with a hydroxyl group.

    Introduction of the iodinated benzyl group: This step involves the nucleophilic substitution reaction between the hydroxyl-functionalized amine and 3-iodobenzyl chloride.

    Final coupling: The final step involves the coupling of the functionalized amine with 5-methyl-N3,N3-dipropylisophthalamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N1-((2S,3R)-1-(3,5-difluorophenyl)-3-hydroxy-4-((3-iodobenzyl)amino)butan-2-yl)-5-methyl-N3,N3-dipropylisophthalamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the aromatic rings or the amine groups.

    Substitution: The halogenated aromatic rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution on the aromatic rings can introduce various functional groups.

Scientific Research Applications

N1-((2S,3R)-1-(3,5-difluorophenyl)-3-hydroxy-4-((3-iodobenzyl)amino)butan-2-yl)-5-methyl-N3,N3-dipropylisophthalamide has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Studies: It is used as a probe to study the interactions between proteins and small molecules.

    Chemical Biology: The compound serves as a tool to investigate cellular pathways and mechanisms.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((2S,3R)-1-(3,5-difluorophenyl)-3-hydroxy-4-((3-iodobenzyl)amino)butan-2-yl)-5-methyl-N3,N3-dipropylisophthalamide involves its interaction with specific molecular targets. The compound binds to certain proteins, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in cellular function, which are exploited for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

  • N1-((2S,3R)-1-(3,5-difluorophenyl)-3-hydroxy-4-((3-methoxybenzyl)amino)butan-2-yl)-5-methyl-N3,N3-dipropylisophthalamide
  • N1-((2S,3R)-1-(3,5-difluorophenyl)-3-hydroxy-4-((3-chlorobenzyl)amino)butan-2-yl)-5-methyl-N3,N3-dipropylisophthalamide

Uniqueness

The uniqueness of N1-((2S,3R)-1-(3,5-difluorophenyl)-3-hydroxy-4-((3-iodobenzyl)amino)butan-2-yl)-5-methyl-N3,N3-dipropylisophthalamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodinated benzyl group, in particular, enhances its binding affinity to certain molecular targets, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C32H38F2IN3O3

Molecular Weight

677.6 g/mol

IUPAC Name

1-N-[(2S,3R)-1-(3,5-difluorophenyl)-3-hydroxy-4-[(3-iodophenyl)methylamino]butan-2-yl]-5-methyl-3-N,3-N-dipropylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C32H38F2IN3O3/c1-4-9-38(10-5-2)32(41)25-12-21(3)11-24(17-25)31(40)37-29(16-23-13-26(33)18-27(34)14-23)30(39)20-36-19-22-7-6-8-28(35)15-22/h6-8,11-15,17-18,29-30,36,39H,4-5,9-10,16,19-20H2,1-3H3,(H,37,40)/t29-,30+/m0/s1

InChI Key

FSQSHDXWJKXBPP-XZWHSSHBSA-N

Isomeric SMILES

CCCN(CCC)C(=O)C1=CC(=CC(=C1)C(=O)N[C@@H](CC2=CC(=CC(=C2)F)F)[C@@H](CNCC3=CC(=CC=C3)I)O)C

Canonical SMILES

CCCN(CCC)C(=O)C1=CC(=CC(=C1)C(=O)NC(CC2=CC(=CC(=C2)F)F)C(CNCC3=CC(=CC=C3)I)O)C

Origin of Product

United States

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